Dihydrosamidin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

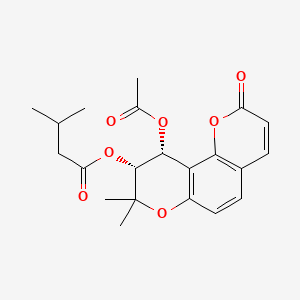

Dihydrosamidin is a member of coumarins.

Applications De Recherche Scientifique

Dihydrosamidin, a compound derived from the khellactone family, has garnered attention in scientific research for its diverse applications, particularly in the fields of pharmacology and food science. This article explores its applications, supported by comprehensive data and case studies.

Anti-Obesity Activity

Mechanism of Action:

this compound has been shown to inhibit triacylglycerol accumulation in 3T3-L1 preadipocytes, indicating its potential as an anti-obesity agent. In a study comparing various khellactone esters, this compound exhibited superior activity, suggesting it could be developed into a functional food additive to combat obesity .

Case Study:

A study involving the administration of this compound to preadipocyte cultures demonstrated significant reductions in lipid accumulation, supporting its efficacy as an anti-obesity agent. The results indicated that this compound was more effective than other tested compounds, positioning it as a promising candidate for further development in obesity treatment strategies .

Anti-Inflammatory Properties

Research Findings:

this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases .

Case Study:

Research on Teucrium polium extracts containing this compound revealed notable anti-inflammatory activity. The extracts were able to significantly decrease markers of inflammation in cellular models, suggesting that this compound could play a role in therapeutic applications for inflammatory diseases .

Antioxidant Activity

Antioxidant Potential:

this compound has demonstrated antioxidant properties through various assays that measure free radical scavenging activity. Its ability to neutralize free radicals positions it as a potential agent for preventing oxidative stress-related conditions .

Data Table: Antioxidant Activity Comparison

| Compound | IC50 Value (µg/mL) | Source |

|---|---|---|

| This compound | 29.311 | Teucrium polium |

| Ascorbic Acid | 1.621 | Control |

| Hydroethanolic Extract | 39.207 | Teucrium capitatum |

| Aqueous Extract | 63.641 | Teucrium capitatum |

This table illustrates the comparative antioxidant activity of this compound against established antioxidants, highlighting its potential utility in health supplements.

Food Science Applications

Functional Food Additive:

The incorporation of this compound into food products has been proposed due to its bioactive properties. Its use as a natural preservative or health enhancer could provide added value to functional foods aimed at improving consumer health outcomes .

Case Study:

In a recent study examining the effects of food additives on lipid metabolism, this compound was identified as a promising candidate due to its ability to significantly lower fat accumulation in test subjects, suggesting practical applications in dietary formulations aimed at weight management .

Propriétés

Numéro CAS |

6005-18-1 |

|---|---|

Formule moléculaire |

C21H24O7 |

Poids moléculaire |

388.4 g/mol |

Nom IUPAC |

[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate |

InChI |

InChI=1S/C21H24O7/c1-11(2)10-16(24)27-20-19(25-12(3)22)17-14(28-21(20,4)5)8-6-13-7-9-15(23)26-18(13)17/h6-9,11,19-20H,10H2,1-5H3/t19-,20-/m1/s1 |

Clé InChI |

ALKTVPFKDYZFGA-WOJBJXKFSA-N |

SMILES |

CC(C)CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |

SMILES isomérique |

CC(C)CC(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |

SMILES canonique |

CC(C)CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |

Key on ui other cas no. |

6005-18-1 |

Synonymes |

dihydrosamidine dimidin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.